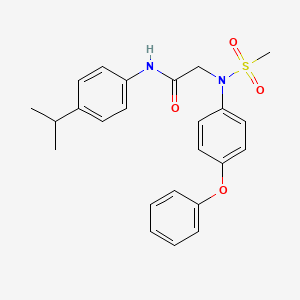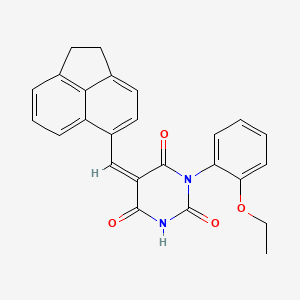![molecular formula C17H19ClN2O2S2 B4969131 1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine](/img/structure/B4969131.png)
1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s by a team of researchers at the University of Texas and has since gained popularity as a research chemical. TFMPP is commonly used in the scientific community for its unique properties and potential applications in various fields.
Mechanism of Action
1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine exerts its effects by binding to the serotonin receptors in the brain, specifically the 5-HT1A and 5-HT2A receptors. This leads to the activation of different signaling pathways, which can result in various physiological and biochemical effects. 1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine has also been shown to inhibit the reuptake of serotonin, which can increase the levels of serotonin in the brain and enhance its effects.
Biochemical and Physiological Effects
1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine has been shown to have various biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and behavior. It has also been shown to affect the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. These effects can have both positive and negative impacts on the body, depending on the dose and duration of exposure.
Advantages and Limitations for Lab Experiments
1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine has several advantages as a research chemical, including its unique properties, ease of synthesis, and availability. It can be used to study the effects of serotonin receptor agonism and inhibition of monoamine oxidase, which can be useful in the development of new drugs for the treatment of various diseases. However, 1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine also has several limitations, including its potential toxicity and the lack of information on its long-term effects.
Future Directions
There are several future directions for the study of 1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine, including the development of new drugs based on its unique properties, the investigation of its long-term effects, and the exploration of its potential applications in various fields. Further research is needed to fully understand the mechanisms of action and the potential benefits and risks associated with its use.
Synthesis Methods
The synthesis of 1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine involves several steps, including the reaction of 4-methylthiophenol with 1,3-dichloropropane to form 4-(methylthio)phenyl-1,3-dichloropropane. The intermediate is then reacted with piperazine to yield 1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine. The process can be further optimized by using different reagents and reaction conditions to increase the yield and purity of the final product.
Scientific Research Applications
1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. It has been shown to have a wide range of biological activities, including serotonin receptor agonism, inhibition of monoamine oxidase, and inhibition of phosphodiesterase. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
1-(3-chlorophenyl)-4-(4-methylsulfanylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S2/c1-23-16-5-7-17(8-6-16)24(21,22)20-11-9-19(10-12-20)15-4-2-3-14(18)13-15/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKMCWFZTGJPEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-{[4-(methylsulfanyl)phenyl]sulfonyl}piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4969066.png)
![1-[(butyrylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate](/img/structure/B4969071.png)
![5-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4969084.png)
![4-[3-(4-chlorophenoxy)benzyl]-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B4969090.png)
![5-chloro-2-methoxy-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4969091.png)
![N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B4969096.png)

![1-(4-tert-butylphenyl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-butanone](/img/structure/B4969107.png)

![N-(1,3-benzodioxol-5-ylmethyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4969112.png)

